An In-depth Technical Guide to the Chemical Properties of 4-Nitro-N-phenylbenzenesulfonamide
An In-depth Technical Guide to the Chemical Properties of 4-Nitro-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-N-phenylbenzenesulfonamide is a synthetic organic compound characterized by the presence of a nitro group and a sulfonamide linkage between two aromatic rings. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its spectral characteristics. The information compiled herein is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.
Chemical and Physical Properties
4-Nitro-N-phenylbenzenesulfonamide is a yellow to pale yellow solid at room temperature.[1] Key identifying information and its primary physical and chemical properties are summarized in the tables below.
General Information
| Property | Value | Reference |
| Chemical Name | 4-Nitro-N-phenylbenzenesulfonamide | [2] |
| CAS Number | 1576-44-9 | [1] |
| Molecular Formula | C₁₂H₁₀N₂O₄S | [1] |
| Molecular Weight | 278.28 g/mol | [1] |
| Appearance | Yellow to pale yellow solid | [1] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 135-136 °C | [3] |
| Boiling Point | 461.3 °C at 760 mmHg | [1] |
| Density | 1.461 g/cm³ | [1] |
| Solubility | Soluble in dilute ethanol. | [4] |
Crystal Structure
The crystal structure of 4-Nitro-N-phenylbenzenesulfonamide has been determined by X-ray diffraction. The compound crystallizes in a monoclinic system. In the solid state, the molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains.[4]
Crystallographic Data
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁/c | [4] |
| a | 5.1948 (4) Å | [4] |
| b | 12.8089 (9) Å | [4] |
| c | 18.682 (1) Å | [4] |
| β | 93.419 (7)° | [4] |
| Volume | 1240.88 (15) ų | [4] |
| Z | 4 | [4] |
Spectroscopic Data
The structural identity of 4-Nitro-N-phenylbenzenesulfonamide is confirmed by various spectroscopic techniques.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |
| 10.60 | s | 1H | -SO₂NH- | [3] |
| 8.38 | d, J = 8.4 Hz | 2H | Ar-H (ortho to -NO₂) | [3] |
| 8.02 | d, J = 8.4 Hz | 2H | Ar-H (meta to -NO₂) | [3] |
| 7.27 | t, J = 7.4 Hz | 2H | Ar-H | [3] |
| 7.13 | d, J = 7.6 Hz | 2H | Ar-H | [3] |
| 7.09 | t, J = 7.2 Hz | 1H | Ar-H | [3] |
| Chemical Shift (ppm) | Assignment | Reference |
| 150.3 | Ar-C | [3] |
| 145.4 | Ar-C | [3] |
| 137.4 | Ar-C | [3] |
| 129.8 | Ar-C | [3] |
| 128.7 | Ar-C | [3] |
| 125.2 | Ar-C | [3] |
| 125.1 | Ar-C | [3] |
| 121.2 | Ar-C | [3] |
Infrared (IR) Spectroscopy
| Wavenumber Range (cm⁻¹) | Functional Group | Vibration |
| 3400-3250 | N-H | Stretch |
| 1600-1585 and 1500-1400 | C-C | Aromatic Ring Stretch |
| 1550-1475 and 1360-1290 | N-O | Nitro Compound Stretch |
| 1350-1150 | S=O | Sulfonamide Stretch |
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of the compound. The fragmentation pattern would be expected to show cleavage of the S-N and S-C bonds, which is characteristic of sulfonamides.[5]
Experimental Protocols
Synthesis of 4-Nitro-N-phenylbenzenesulfonamide[4]
This protocol details the synthesis of 4-Nitro-N-phenylbenzenesulfonamide from 4-nitrobenzenesulfonyl chloride and aniline.
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Aniline
-
Dilute Ethanol
-
Ice-cold water
-
Dilute HCl
Procedure:
-
Treat 4-nitrobenzenesulfonyl chloride with aniline in a stoichiometric ratio.
-
Boil the reaction mixture for 15 minutes.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 100 ml of ice-cold water.
-
Filter the resulting solid product, N-(phenyl)-4-nitrobenzenesulfonamide, under suction.
-
Wash the solid thoroughly with cold water to remove any unreacted starting materials.
-
Wash the solid with dilute HCl to remove excess aniline.
-
Recrystallize the product from dilute ethanol to a constant melting point to achieve high purity.
-
The purity of the final compound can be verified by its infrared spectrum.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 4-Nitro-N-phenylbenzenesulfonamide.
Caption: Workflow for the synthesis of 4-Nitro-N-phenylbenzenesulfonamide.
Biological Activity
While the broader classes of sulfonamides and nitroaromatic compounds are known for a wide range of biological activities, including antimicrobial and anticancer properties, specific biological activities for 4-Nitro-N-phenylbenzenesulfonamide are not extensively documented in the reviewed literature. Further research is required to elucidate any potential pharmacological effects of this specific compound.
Conclusion
This technical guide provides a consolidated source of information on the chemical and physical properties of 4-Nitro-N-phenylbenzenesulfonamide. The presented data, including spectroscopic and crystallographic details, along with the detailed synthesis protocol, offers a solid foundation for researchers and scientists working with this compound. The lack of specific biological activity data highlights an area for potential future investigation in the field of drug discovery and development.
